Cas no 869951-01-9 (N'-benzyl-N-pentylethanediamide)
N'-benzyl-N-pentylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-benzyl-N-pentyloxamide
- N'-benzyl-N-pentylethanediamide
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- Inchi: 1S/C14H20N2O2/c1-2-3-7-10-15-13(17)14(18)16-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3,(H,15,17)(H,16,18)
- InChI Key: UVPHYMJRMRYDPJ-UHFFFAOYSA-N
- SMILES: C(NCCCCC)(=O)C(NCC1=CC=CC=C1)=O
N'-benzyl-N-pentylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2879-0073-2μmol |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-5μmol |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-10μmol |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-20μmol |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-1mg |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-2mg |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-3mg |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-4mg |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-5mg |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2879-0073-10mg |
N'-benzyl-N-pentylethanediamide |
869951-01-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-benzyl-N-pentylethanediamide Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on N'-benzyl-N-pentylethanediamide
Professional Introduction to Compound with CAS No. 869951-01-9 and Product Name: N'-benzyl-N-pentylethanediamide
The compound with the CAS number 869951-01-9 and the product name N'-benzyl-N-pentylethanediamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This diamide derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound's molecular framework, featuring a benzyl group at the N' position and a pentyl chain at the N position of ethanediamide, contributes to its distinctive chemical behavior and reactivity.
Recent studies have highlighted the importance of diamide derivatives in medicinal chemistry, particularly for their role as intermediates in the synthesis of bioactive molecules. The presence of both amide functionalities in N'-benzyl-N-pentylethanediamide makes it a versatile building block for designing novel compounds with enhanced pharmacological properties. Researchers have been exploring its potential in modulating various biological pathways, including enzyme inhibition and receptor binding interactions.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The benzyl group at the N' position introduces hydrophobicity, which can be crucial for optimizing binding affinity to protein targets. Meanwhile, the pentyl chain at the N position adds steric bulk, influencing the compound's conformational flexibility and solubility characteristics. These features make N'-benzyl-N-pentylethanediamide an attractive candidate for further investigation in structure-activity relationship (SAR) studies.
In the realm of drug discovery, diamides have shown promise as scaffolds for developing small-molecule inhibitors. The amide bonds in N'-benzyl-N-pentylethanediamide provide a stable core structure that can be modified through various chemical reactions, such as coupling with other pharmacophores or functional groups. This adaptability has led to its incorporation into several research projects aimed at identifying novel therapeutic agents.
Current research endeavors are focusing on leveraging the unique properties of N'-benzyl-N-pentylethanediamide to develop treatments for complex diseases. For instance, studies have indicated its potential in inhibiting specific enzymes implicated in inflammatory responses and metabolic disorders. The compound's ability to modulate these pathways without significant off-target effects makes it a promising candidate for further preclinical development.
The synthesis of N'-benzyl-N-pentylethanediamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance production scalability but also allow for modifications that can fine-tune the compound's pharmacological profile.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between N'-benzyl-N-pentylethanediamide and biological targets. These simulations have provided insights into how different substituents influence binding affinity and specificity, guiding rational drug design efforts. By integrating experimental data with computational predictions, researchers can accelerate the development of lead compounds with improved therapeutic efficacy.
The safety and pharmacokinetic profiles of N'-benzyl-N-pentylethanediamide are also under active investigation. Preliminary toxicity assessments have shown that the compound exhibits moderate solubility in aqueous media, which could impact its bioavailability and distribution within biological systems. Understanding these properties is crucial for optimizing formulation strategies and ensuring safe administration in clinical settings.
In conclusion, N'-benzyl-N-pentylethanediamide (CAS No. 869951-01-9) represents a valuable asset in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its versatility as a building block for drug discovery, coupled with ongoing advancements in synthetic chemistry and computational modeling, positions it as a promising candidate for further development. As research continues to uncover new biological targets and mechanisms, compounds like N'-benzyl-N-pentylethanediamide are poised to play a pivotal role in shaping future therapeutic interventions.
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